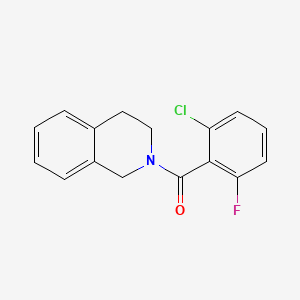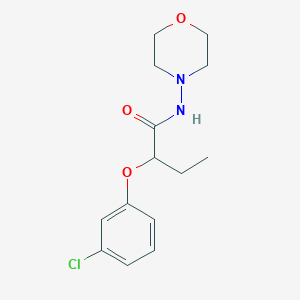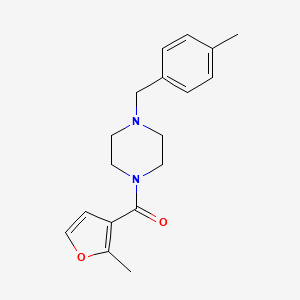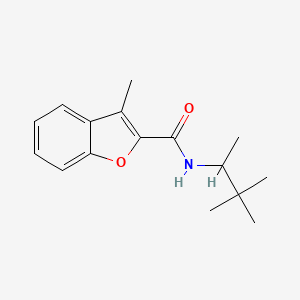![molecular formula C16H23N3O5 B4179892 N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4179892.png)
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide, also known as MNPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNPA is a selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. The purpose of
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In neuroscience, this compound has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, this compound has been shown to have potential therapeutic effects on ischemic heart disease.
Mecanismo De Acción
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide works by selectively inhibiting the activity of PKC, which is a family of enzymes that play a crucial role in many cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, making it an important target for drug development. By inhibiting PKC activity, this compound can modulate cellular signaling pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes that are affected by PKC inhibition. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to enhance synaptic plasticity and memory formation. In cardiovascular cells, this compound has been shown to protect against ischemic injury and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide in lab experiments is its selectivity for PKC inhibition, which allows for targeted modulation of cellular signaling pathways. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Direcciones Futuras
There are many potential future directions for research involving N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide. One area of interest is the development of this compound-based therapies for cancer and cardiovascular disease. Another area of interest is the use of this compound as a tool for studying the role of PKC in various cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its dosing and administration for maximum therapeutic benefit.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-13(24-15-5-3-14(4-6-15)19(21)22)16(20)17-7-2-8-18-9-11-23-12-10-18/h3-6,13H,2,7-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHASSMKFHLOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCOCC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179815.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4179827.png)
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-{3-[2-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4179833.png)
![5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4179839.png)


![2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4179877.png)

![5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4179887.png)


![2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4179926.png)
